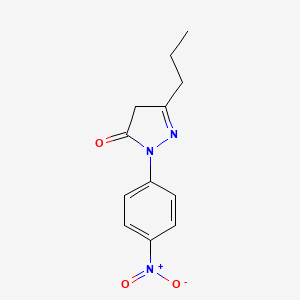
2,4-dihydro-2-(4-nitrophenyl)-5-propyl-3H-Pyrazol-3-one
Cat. No. B8695428
M. Wt: 247.25 g/mol
InChI Key: WEGPFWIABHFPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06034099
Procedure details


From the reaction of 4-nitrophenylhydrazine and ethylbutyrylacetate, 2,4-dihydro-2-(4-nitrophenyl)-5-propyl-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 4-(2-ethylanilinomethylene)-2,4-dihydro-2-(4-nitrophenyl)-5-propyl-3H-pyrazol-3-one, Mp 211° C.

Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12]([CH2:14][CH2:15][CH2:16][C:17](CC([O-])=O)=[O:18])[CH3:13]>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[C:17](=[O:18])[CH2:16][C:15]([CH2:14][CH2:12][CH3:13])=[N:11]2)=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
|
|
Name
|
ethylbutyrylacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)CCCC(=O)CC(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1N=C(CC1=O)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
